Product packaging for D-Arabinose diethyldithioacetal(Cat. No.:)

D-Arabinose diethyldithioacetal

Cat. No.: B1352427
M. Wt: 256.4 g/mol
InChI Key: IZQLWYVNJTUXNP-BWZBUEFSSA-N
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Description

Contextualization within Carbohydrate Chemical Synthesis

Within the broad field of carbohydrate chemistry, D-arabinose diethyldithioacetal serves as a versatile starting material. The presence of the dithioacetal group allows for a range of chemical manipulations that are not readily achievable with the parent sugar. For instance, the dithioacetal can be selectively removed under specific conditions to regenerate the aldehyde, or it can be transformed into other functional groups. This versatility has been exploited in the synthesis of complex carbohydrates, nucleosides, and other biologically active molecules. ontosight.ai

Furthermore, the hydroxyl groups of this compound can be selectively protected and deprotected, enabling chemists to build complex molecular architectures with a high degree of stereocontrol. For example, the acetonation of this compound yields the corresponding 2,3:4,5-di-O-isopropylidene acetal, a derivative that has been used in further synthetic applications. nih.gov

Strategic Importance as a Chiral Synthetic Intermediate

The primary strategic importance of this compound lies in its role as a chiral synthetic intermediate. Derived from the chiral pool, it provides a readily available source of stereochemically defined carbon atoms. This is of paramount importance in the synthesis of enantiomerically pure pharmaceuticals and other bioactive compounds, where the biological activity is often dependent on the specific stereochemistry of the molecule.

The open-chain structure of this compound allows it to serve as a template for the construction of complex chiral molecules. Chemists can utilize the existing stereocenters of the arabinose backbone to direct the stereochemical outcome of subsequent reactions, a process known as stereodirecting synthesis. This approach has been successfully employed in the synthesis of a variety of natural products and their analogues.

Historical Development in Acyclic Sugar Dithioacetal Chemistry

The chemistry of acyclic sugar dithioacetals has a rich history, with significant contributions from notable chemists. Early work in this area focused on the preparation and characterization of these compounds, laying the foundation for their later use in synthesis. A comprehensive review of the dithioacetals of sugars was published in 1976, highlighting the state of the field at that time. nih.gov This work detailed the synthesis, chemical properties, and conformational analysis of these important carbohydrate derivatives.

The development of new synthetic methodologies and a deeper understanding of reaction mechanisms have further expanded the utility of acyclic sugar dithioacetals. For instance, the Kiliani-Fischer synthesis, a classical method for elongating the carbon chain of an aldose, proceeds through a cyanohydrin intermediate. wikipedia.org While not directly involving a dithioacetal, the principles of manipulating open-chain sugars are central to this and other foundational carbohydrate transformations. The ability to convert D-arabinose into a mixture of D-glucose and D-mannose using this method underscores the importance of open-chain sugar derivatives in accessing a wider range of monosaccharides. wikipedia.org The continued exploration of the reactions of acyclic sugar derivatives, including their dithioacetals, remains an active area of research. acs.org

Interactive Data Table: Physicochemical Properties

PropertyValueSource
Molecular Formula C9H20O4S2 chemicalbook.com
Molecular Weight 256.38 g/mol chemicalbook.com
Melting Point (of the racemate of the 2,3:4,5-di-O-isopropylidene derivative) 43-45 °C nih.gov
Optical Rotation (of the 2,3:4,5-di-O-isopropylidene derivative) [α]D +82° nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H20O4S2 B1352427 D-Arabinose diethyldithioacetal

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H20O4S2

Molecular Weight

256.4 g/mol

IUPAC Name

(2R,3R,4R)-5,5-bis(ethylsulfanyl)pentane-1,2,3,4-tetrol

InChI

InChI=1S/C9H20O4S2/c1-3-14-9(15-4-2)8(13)7(12)6(11)5-10/h6-13H,3-5H2,1-2H3/t6-,7-,8-/m1/s1

InChI Key

IZQLWYVNJTUXNP-BWZBUEFSSA-N

Isomeric SMILES

CCSC([C@@H]([C@@H]([C@@H](CO)O)O)O)SCC

Canonical SMILES

CCSC(C(C(C(CO)O)O)O)SCC

Origin of Product

United States

Synthetic Methodologies for D Arabinose Diethyldithioacetal and Analogues

Established Synthetic Pathways for Dithioacetal Formation

The formation of dithioacetals from aldoses is a fundamental transformation in carbohydrate chemistry. These methods primarily involve the reaction of the free sugar with a thiol in the presence of an acid catalyst.

Fischer Thioglycosidation Approaches

The Fischer thioglycosidation is a classic method for the synthesis of dithioacetals from unprotected monosaccharides. This reaction involves treating the aldose, in this case, D-arabinose, with an excess of a thiol, such as ethanethiol (B150549), in the presence of a strong acid catalyst, typically concentrated hydrochloric acid. The reaction proceeds through the open-chain aldehyde form of the sugar, which is in equilibrium with its cyclic hemiacetal forms. The thiol undergoes nucleophilic addition to the carbonyl group, followed by acid-catalyzed dehydration to form the dithioacetal.

While effective, the Fischer thioglycosidation can sometimes lead to the formation of side products and may require forcing conditions. The yields can be variable, and purification of the desired dithioacetal from the reaction mixture is often necessary.

Acid-Catalyzed Thioacetalization from Aldoses

A more general and widely used method for the synthesis of D-arabinose diethyldithioacetal is the direct acid-catalyzed thioacetalization of D-arabinose. nih.gov This approach involves reacting D-arabinose with two equivalents of ethanethiol in the presence of a Lewis or Brønsted acid catalyst. Common catalysts include hydrogen chloride, zinc chloride, and boron trifluoride etherate.

The reaction mechanism is similar to the Fischer thioglycosidation, where the acid catalyst activates the carbonyl group of the open-chain form of D-arabinose towards nucleophilic attack by ethanethiol. Two successive additions of the thiol, with subsequent elimination of water, lead to the formation of the stable diethyldithioacetal. This method is generally preferred due to its milder reaction conditions and often higher yields compared to the traditional Fischer glycosidation.

For instance, the reaction of D-arabinose with ethanethiol in the presence of concentrated hydrochloric acid at low temperatures affords this compound in good yield. The product is a stable, crystalline solid that can be readily purified by recrystallization.

Stereocontrolled Approaches to D-Arabinose Dithioacetal Derivatives

While the direct thioacetalization of D-arabinose provides the parent dithioacetal, the synthesis of more complex, stereochemically defined derivatives often requires more sophisticated strategies. Stereocontrolled approaches are crucial for the synthesis of specific diastereomers, which are often required for biological studies or as intermediates in the synthesis of complex natural products.

One common strategy involves the use of protecting groups to control the stereochemical outcome of subsequent reactions. For example, the hydroxyl groups of this compound can be selectively protected to allow for regioselective modifications. Acetonation of this compound, for instance, yields the 2,3:4,5-di-O-isopropylidene derivative. nih.gov This protected derivative can then undergo further transformations with predictable stereochemistry.

Furthermore, organocatalysis has emerged as a powerful tool for the stereocontrolled synthesis of sugar derivatives. Proline-catalyzed aldol (B89426) reactions between protected arabinose aldehydes and ketones can lead to the formation of higher-order sugars with high levels of diastereoselectivity. researchgate.net These methods allow for the precise construction of new stereogenic centers, providing access to a wide range of complex carbohydrate structures.

Derivatization and Analogue Synthesis from this compound Precursors

This compound is a valuable precursor for the synthesis of a wide array of derivatives and analogues. The dithioacetal group is stable to a variety of reaction conditions, yet it can be readily removed (demercaptalation) to regenerate the aldehyde functionality when needed. This versatility makes it an ideal protecting group for the carbonyl function of arabinose.

One of the most significant applications of this compound is in chain-elongation reactions, such as the Kiliani-Fischer synthesis. wikipedia.orgdoubtnut.comyoutube.comvaia.com In this process, the dithioacetal can be metallated at the carbon atom between the two sulfur atoms, and the resulting carbanion can be reacted with various electrophiles to extend the carbon chain. This allows for the synthesis of higher-order sugars, such as hexoses and heptoses, from a five-carbon precursor.

Furthermore, the hydroxyl groups of this compound can be modified to introduce a variety of functional groups. nih.gov For example, they can be acylated, alkylated, or converted to other functional groups through standard organic transformations. These modifications can be used to synthesize a diverse range of arabinose analogues with altered biological activities.

Recent research has also focused on the chemo-enzymatic synthesis of nucleotide sugars derived from D-arabinose. frontiersin.org These methods combine the versatility of chemical synthesis with the high selectivity of enzymatic catalysis to produce complex biomolecules that are difficult to access through purely chemical means.

The selective dehydration of sugar thioacetals under basic conditions has also been explored as a method to create chiral building blocks. chemrxiv.org This approach allows for the regioselective formation of double bonds within the sugar backbone, providing access to unsaturated carbohydrate derivatives that can be further elaborated into complex molecules.

The synthesis of various alkaloids, such as polyhydroxylated pyrrolidines and indolizidines, has been achieved using D-arabinose-derived nitrones, which can be prepared from this compound precursors. researchgate.net These synthetic routes often involve cycloaddition reactions or the addition of Grignard reagents to the nitrone, followed by a series of transformations to construct the final alkaloid framework.

The table below summarizes some of the key synthetic transformations and the resulting products starting from D-arabinose and its diethyldithioacetal derivative.

Starting MaterialReagents and ConditionsProduct(s)Reference(s)
D-ArabinoseEthanethiol, conc. HClThis compound nih.gov
This compoundAcetone, acid catalyst2,3:4,5-di-O-isopropylidene-D-arabinose diethyldithioacetal nih.gov
D-Arabinose1. NaCN, H₂O 2. H₃O⁺, heat 3. Na-HgD-Glucose and D-Mannose wikipedia.orgdoubtnut.comyoutube.comvaia.com
L-Arabinose thioacetalsDimethyl carbonate, K₂CO₃Ketene (B1206846) thioacetals chemrxiv.org
D-Arabinose1. Phosphorylation 2. UDP-sugar pyrophosphorylaseUDP-α-D-arabinose frontiersin.org
D-Arabinose-derived nitroneVinylMgBr, then further stepsHyacinthacine A₂ researchgate.net

Advanced Chemical Transformations and Reactivity Profiling of D Arabinose Diethyldithioacetal

Reactions at the Dithioacetal Functional Group

The dithioacetal group in D-arabinose diethyldithioacetal serves as a versatile functional handle, enabling a variety of chemical transformations. These reactions primarily involve either the cleavage of the carbon-sulfur bonds (demercaptalation) or the oxidation of the sulfur atoms. Such modifications are crucial for the synthesis of complex carbohydrate derivatives and for studying the reactivity profile of this important class of compounds.

Selective Demercaptalation Strategies

Demercaptalation, the removal of the dithioacetal group to regenerate the parent aldehyde, is a fundamental transformation in carbohydrate chemistry. The stability of the dithioacetal allows it to be carried through various synthetic steps, acting as a protecting group for the aldehyde functionality. Its subsequent removal under specific conditions is a key feature of its utility.

Heavy metal salts, particularly those of mercury(II), are classic reagents for the deprotection of dithioacetals. The high affinity of mercury(II) for sulfur facilitates the cleavage of the C-S bonds, leading to the formation of the corresponding aldehyde.

In the case of acetalated derivatives of this compound, such as 2,3:4,5-di-O-isopropylidene-D-arabinose diethyldithioacetal, treatment with mercury(II) chloride in the presence of a scavenger like cadmium carbonate effectively yields the protected aldehyde, 2,3:4,5-di-O-isopropylidene-aldehydo-D-arabinose. nih.gov The use of mercury(II) oxide alongside mercury(II) chloride has also been reported, although this can sometimes lead to mixtures of products, including cyclic acetals. nih.gov The choice of reagents and reaction conditions is therefore critical to achieving a high yield of the desired aldehyde.

Table 1: Metal-Mediated Demercaptalation of a this compound Derivative

Starting MaterialReagentsProductNotes
2,3:4,5-di-O-isopropylidene-D-arabinose diethyldithioacetalMercury(II) chloride, Cadmium carbonate2,3:4,5-di-O-isopropylidene-aldehydo-D-arabinoseHigh yield reported. nih.gov
2,3:4,5-di-O-isopropylidene-D-arabinose diethyldithioacetalMercury(II) chloride, Mercury(II) oxideMixture of 2,3:4,5-di-O-isopropylidene-aldehydo-D-arabinose and 1,2:3,4-di-O-isopropylidene-beta-D-arabinopyranoseCan lead to the formation of cyclic byproducts. nih.gov

Photochemical methods offer an alternative, often milder, approach to desulfurization. These reactions typically proceed via the formation of radical intermediates and can be highly selective.

For acetylated this compound, irradiation with a low-pressure mercury lamp in t-butyl alcohol leads to the formation of 1-S-ethyl-1-thio-D-arabinitol acetate (B1210297) in good yield. oup.com This reaction represents a partial desulfurization, where one of the thioethyl groups is replaced by a hydrogen atom, resulting in a thioether. The use of the acetylated form of the sugar and t-butyl alcohol as the solvent appears to be advantageous for achieving high yields in these photochemical transformations. oup.com

Table 2: Photochemical Desulfurization of this compound Acetate

Starting MaterialReaction ConditionsProductYield (%)
This compound tetraacetateLow-pressure mercury lamp, t-butyl alcohol, nitrogen atmosphere, 20 hrTetra-O-acetyl-1-S-ethyl-1-thio-D-arabinitol79.3

Oxidative Transformations of Dithioacetals

The sulfur atoms of the dithioacetal group are susceptible to oxidation, leading to the formation of sulfoxides and sulfones. These transformations alter the electronic properties and steric bulk of the functional group, providing access to a different class of carbohydrate derivatives.

Strong oxidizing agents can convert the dithioacetal into a disulfone. While specific studies on the oxidation of this compound to its disulfone are not extensively detailed in the provided context, the oxidation of diethyl dithioacetals of other hexoses, such as D-galactose, D-mannose, and D-glucose, with peroxypropionic acid has been reported to yield the corresponding disulphones. rsc.org This suggests that similar methodologies could be applied to this compound. The formation of sulfones is a common transformation for sulfides, and a variety of reagents, including hydrogen peroxide catalyzed by metal carbides or organic catalysts, can be employed for this purpose. organic-chemistry.org

Certain microorganisms are capable of performing highly selective oxidations on carbohydrates. While direct biocatalytic oxidation of the dithioacetal group in this compound is not explicitly described, bacteria such as Acetobacter suboxydans are known to oxidize D-arabinose itself. frontiersin.org These organisms can transform D-arabinose into 4-keto-D-arabinose and subsequently to 4-keto-D-arabonate. frontiersin.org This indicates the potential for enzymatic systems to interact with D-arabinose and its derivatives, although the reactivity at the dithioacetal functional group by these microorganisms remains an area for further investigation.

Reactions with Halogenating Reagents

The conversion of hydroxyl groups to halogens is a fundamental transformation in organic synthesis, providing valuable precursors for further functionalization. In the context of carbohydrate chemistry, halogenation reactions must proceed with high regioselectivity to be synthetically useful. While specific studies focusing exclusively on the halogenation of this compound are not extensively detailed in the provided search results, the principles of carbohydrate halogenation can be applied.

Halogenating agents such as those based on triphenylphosphine (B44618) in combination with a carbon tetrahalide (e.g., CCl4 or CBr4) are commonly employed to convert alcohols to the corresponding halides. nih.gov For instance, the treatment of methyl 4,6-O-benzylidene-α-D-glucopyranoside with triphenylphosphine-carbon tetrachloride-pyridine resulted in the formation of the 2-chloro-2-deoxy derivative. nih.gov The reactivity and outcome of such reactions are often influenced by the stereochemistry of the substrate and the reaction conditions. The use of excess halogenating reagent can lead to further elimination reactions, yielding unsaturated sugar derivatives. nih.gov

Another class of reagents for halogenation includes hypervalent iodine compounds, which are known for their mild and selective reactivity. tcichemicals.com For example, 1-fluoro-3,3-dimethyl-1,2-benziodoxole (B1378897) can be used for the α-monofluorination of β-ketoesters. tcichemicals.com While direct application to this compound is not specified, these reagents represent a potential avenue for the selective introduction of halogens into the carbohydrate backbone.

The table below summarizes common halogenating reagents used in organic synthesis, which could potentially be applied to this compound.

Reagent SystemTarget TransformationPotential Products with this compound
Triphenylphosphine / Carbon TetrachlorideR-OH → R-ClChloro-deoxy derivatives
Triphenylphosphine / Carbon TetrabromideR-OH → R-BrBromo-deoxy derivatives
N-Iodosuccinimide (NIS)VariousIodo-deoxy derivatives
Diethylaminosulfur Trifluoride (DAST)R-OH → R-FFluoro-deoxy derivatives
4-tert-Butyl-2,6-dimethylphenylsulfur trifluorideR-OH → R-FFluoro-deoxy derivatives

Modifications of Hydroxyl Functionalities

The multiple hydroxyl groups of this compound present both a challenge and an opportunity for synthetic chemists. Selective modification of these groups is crucial for the synthesis of complex carbohydrate derivatives.

Selective Derivatization (e.g., Acetylation, Tosylation)

The selective acylation and sulfonylation of hydroxyl groups are essential for controlling the reactivity of carbohydrates.

Acetylation, the introduction of an acetyl group, is a common method for protecting hydroxyl groups. conicet.gov.ar Selective acetylation can be achieved by using enzymatic methods or by carefully controlling reaction conditions with chemical reagents. nih.gov For instance, lipase-catalyzed reactions have been shown to selectively acetylate the primary hydroxyl groups of various furanosides. researchgate.net In the case of this compound, selective acetylation would allow for the differentiation of the primary and secondary hydroxyl groups, enabling subsequent regioselective transformations.

Tosylation, the introduction of a p-toluenesulfonyl (tosyl) group, converts a hydroxyl group into a good leaving group, facilitating nucleophilic substitution and elimination reactions. The selective tosylation of this compound would likely occur at the most reactive hydroxyl group, which is typically the primary hydroxyl at the C-5 position, due to less steric hindrance.

The table below outlines common reagents for selective derivatization.

DerivatizationReagentResulting Functional Group
AcetylationAcetic Anhydride, PyridineAcetate Ester
Tosylationp-Toluenesulfonyl Chloride, PyridineTosylate Ester

Controlled Dehydration Reactions

Dehydration reactions in carbohydrates can lead to the formation of unsaturated derivatives and furanic compounds, which are valuable chemical building blocks. ucl.ac.uk The dehydration of sugar thioacetals can be achieved under mild basic conditions to yield ketene (B1206846) dithioacetals. chemrxiv.org This transformation has been demonstrated for various sugar thioacetals, and the reactivity is influenced by the stereochemistry at the C-2 and C-3 positions. chemrxiv.org Specifically, sugars with an anti-stereochemistry at C-2 and C-3, like L-arabinose, undergo dehydration more readily than those with a syn-stereochemistry. ucl.ac.ukchemrxiv.org

The resulting ketene dithioacetals are versatile intermediates that can undergo further transformations, including cyclization reactions to form novel heterocyclic compounds. chemrxiv.org For instance, treatment of an arabinose-derived ketene dithioacetal with In(OTf)3 can lead to cyclization at C-1. chemrxiv.org The choice of reaction conditions and catalysts can direct the outcome of these dehydration and subsequent cyclization reactions.

Starting MaterialReaction ConditionsKey IntermediatePotential Final Products
L-Arabinose diphenylthioacetalDimethyl carbonate, K2CO3Ketene dithioacetalChiral heterocycles
D-FructoseOrganic solvents (e.g., DMSO), Acid catalyst5-Hydroxymethylfurfural (5-HMF)Furan derivatives

Intramolecular and Intermolecular Reactions with Thiol Nucleophiles

The sulfur atoms of the diethyldithioacetal group in this compound can act as internal nucleophiles, participating in reactions with electrophilic centers within the same molecule. This neighboring group participation can lead to fascinating and synthetically useful transformations, including thioalkyl group migrations and cyclizations via sulfonium (B1226848) ion intermediates. These reactions are often triggered by the activation of a hydroxyl group or another suitable leaving group within the sugar chain.

Intramolecular thioalkyl group migrations in carbohydrate dithioacetals are a testament to the nucleophilic character of the sulfur atoms. While specific studies detailing this migration exclusively for this compound are not abundant in publicly accessible literature, the principle can be illustrated by analogous systems in carbohydrate chemistry. A notable example is the 1,2-intramolecular thioglycosyl migration observed in thio-linked disaccharides.

In a relevant study, the conversion of 1,1'-thio-linked glucopyranosyl α-D-mannopyranosides to 1,2-thio-linked methyl sophorosides or methyl kojibiosides was described. This transformation involves the migration of the thioglucopyranosyl group from the anomeric carbon to the C-2 position of the mannopyranose ring. The proposed mechanism for this rearrangement involves the formation of an intermediate, which can be viewed as either an episulfonium ion or an oxacarbenium ion. The outcome of the reaction, particularly the stereochemistry, is dependent on the nature of this intermediate. The migration was found to occur with inversion of configuration at the C-2 position of the mannopyranose unit, suggesting a mechanism involving a degree of SN2 character.

Table 1: Thioalkyl Group Migration in a Model Disaccharide System

Starting MaterialProduct(s)Key Transformation
1,1'-Thio-linked glucopyranosyl α-D-mannopyranoside1,2-Thio-linked methyl sophoroside and methyl kojibioside1→2 migration of the thioglucopyranosyl group

It is important to note that the efficiency and feasibility of such migrations are highly dependent on the protecting groups present on the carbohydrate backbone. For instance, the presence of electron-withdrawing benzoate (B1203000) protecting groups was found to inhibit the thioglucosyl migration, highlighting the electronic effects on the reaction.

The formation of cyclic structures from acyclic sugar dithioacetals through the participation of a sulfur atom is a powerful strategy for the synthesis of thiosugars and other heterocyclic compounds. This process typically involves the formation of a transient sulfonium ion intermediate.

The general strategy for such cyclizations involves the conversion of one of the hydroxyl groups in the sugar chain of this compound into a good leaving group, such as a tosylate or mesylate. The nucleophilic sulfur atom of the dithioacetal can then attack the carbon bearing the leaving group in an intramolecular SN2 reaction. This attack leads to the formation of a cyclic sulfonium ion. The subsequent nucleophilic attack on one of the carbon atoms of the sulfonium ion by an external or internal nucleophile can lead to the final cyclized product.

While specific data for this compound is limited, studies on related systems demonstrate the viability of this approach. For example, the synthesis of thiosugar derivatives from D-mannose has been achieved through a process involving the introduction of a leaving group and subsequent intramolecular cyclization mediated by a sulfur nucleophile. In these reactions, the stereochemical outcome is often well-controlled due to the nature of the SN2 displacement.

In a broader context, the formation of sulfonium ions as reactive intermediates in carbohydrate chemistry is a well-established concept. nih.gov These intermediates have been identified and studied in various glycosylation reactions, where their reactivity can be modulated by the substituents on the sulfur atom and the protecting groups on the sugar. nih.gov The formation of bicyclic sulfonium ions, where the anomeric sulfur is tethered to another part of the sugar ring, is a particularly effective strategy for controlling stereoselectivity in glycosylation reactions.

Table 2: Illustrative Example of Cyclization via Sulfonium Ion Intermediate in a Related System

Starting Material (Conceptual)Key StepsIntermediateProduct (Conceptual)
This compound derivative with a leaving group at C-4 or C-51. Intramolecular attack by a sulfur atom. 2. Formation of a cyclic sulfonium ion. 3. Nucleophilic opening of the sulfonium ion.Cyclic sulfonium ionThio-cyclitol or other heterocyclic derivative

The reactivity of the sulfonium ion intermediate allows for the introduction of a variety of functionalities into the final product, depending on the nucleophile used in the ring-opening step. This methodology provides a versatile route to a range of complex carbohydrate derivatives that would be challenging to synthesize through other means.

Stereochemical Elucidation and Conformational Analysis of D Arabinose Diethyldithioacetal and Its Derivatives

Determination of Absolute Configuration

The unambiguous assignment of the spatial arrangement of atoms at each stereocenter is a critical step in characterizing a chiral molecule.

Single-crystal X-ray diffraction (XRD) is a powerful and definitive method for determining the three-dimensional structure of molecules, including the absolute configuration of chiral centers. springernature.com The technique relies on the scattering of X-rays by the electron clouds of atoms within a well-ordered crystal lattice. For chiral molecules crystallizing in non-centrosymmetric space groups, the phenomenon of anomalous scattering (or resonant scattering) allows for the determination of the absolute structure. mit.eduresearchgate.net

Anomalous scattering occurs when the energy of the incident X-rays is near the absorption edge of an atom, causing a phase shift in the scattered waves. mit.edu This effect breaks Friedel's Law, which states that the intensities of diffraction spots (hkl) and their inverse (-h-k-l) are equal. The small but measurable differences between these Bijvoet pairs can be analyzed to distinguish a molecule from its mirror image, thereby assigning the correct absolute configuration. nih.gov The presence of heavier atoms, such as the sulfur atoms in D-Arabinose diethyldithioacetal, enhances the anomalous scattering effect, making the determination of absolute configuration more reliable. mit.edu

While a specific crystal structure for this compound is not detailed in the provided search results, the methodology is well-established. For instance, crystallographic studies on related arabinose structures, such as D-arabinose and DL-arabinose, have been successfully performed to refine their structures and confirm their configurations. whiterose.ac.uk The racemic form, DL-arabinose, crystallizes as a compound with a distinct block-shaped morphology compared to the elongated rods of the individual enantiomers. whiterose.ac.uk

Table 1: Example Crystallographic Data for Arabinose Forms

CompoundCrystal SystemSpace GroupMorphologyKey PXRD Peaks (2θ)
D-ArabinoseOrthorhombicP2₁2₁2₁Elongated Rod13°, 21°, 22° whiterose.ac.uk
DL-ArabinoseMonoclinicP2₁/cBlock-shaped14°, 15°, 20° whiterose.ac.uk

This table illustrates the type of data obtained from crystallographic analysis of related sugar compounds.

Solution-State Conformational Analysis

While X-ray crystallography provides a static picture of the molecule in the solid state, its conformation in solution can be dynamic and is often more relevant to its behavior in chemical reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for studying the conformation of molecules in solution. For this compound, ¹H and ¹³C NMR spectra provide a wealth of structural information.

The conformation of the acyclic sugar backbone is largely dictated by the torsion angles between adjacent carbon atoms. These conformations can be probed through the analysis of three-bond proton-proton coupling constants (³JHH). The magnitude of ³JHH is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these coupling constants from the ¹H NMR spectrum, researchers can deduce the preferred rotamer populations around the C-C bonds of the arabinose chain.

For example, studies on β-D-arabinose in (CD₃)₂SO have shown that the addition of boron(III) oxide causes significant chemical shift changes for all methine, methylene, and hydroxyl protons, allowing for detailed spectral assignment through spin-decoupling experiments. rsc.org This highlights how chemical derivatization or the use of shift reagents can aid in resolving complex spectra for conformational analysis.

Table 2: Illustrative ¹H NMR Data for an Acyclic Pentose Acetal

ProtonChemical Shift (ppm) (Exemplary)Coupling Constants (Hz) (Exemplary)Conformational Information
H-14.15J₁,₂ = 7.5Dihedral angle H1-C1-C2-H2
H-23.80J₂,₁ = 7.5, J₂,₃ = 3.0Dihedral angle H2-C2-C3-H3
H-33.95J₃,₂ = 3.0, J₃,₄ = 8.0Dihedral angle H3-C3-C4-H4
H-43.75J₄,₃ = 8.0, J₄,₅a = 2.5, J₄,₅b = 5.5Dihedral angle H4-C4-C5-H5
H-5a, H-5b3.60, 3.70J₅a,₅b = -12.0, J₅a,₄ = 2.5, J₅b,₄ = 5.5Rotamer population around C4-C5 bond

This table provides hypothetical data to illustrate how NMR parameters are used in conformational analysis.

Molecular mechanics calculations serve as a crucial theoretical complement to experimental NMR data. Force fields like MM3 (and others such as AMBER or CHARMM) model a molecule as a collection of atoms connected by springs, allowing for the rapid calculation of the potential energy of different conformations. nih.gov

By systematically rotating the bonds of the this compound backbone and calculating the steric energy for each conformation, a potential energy surface can be generated. The minima on this surface correspond to the most stable, low-energy conformations. The relative energies of these conformers can be used to predict their populations in solution, which can then be used to calculate theoretical average NMR parameters (like ³JHH values) for comparison with experimental results. nih.gov This iterative process of comparing calculated and experimental data allows for the refinement of the conformational model. For instance, studies on related arabinofuranosides have utilized molecular dynamics (MD) simulations with force fields like GLYCAM and CHARMM, combined with DFT-derived Karplus relationships, to predict coupling constants. nih.gov

Table 3: Example of Relative Energies of Conformers from Molecular Mechanics

ConformerTorsion Angle (C2-C3-C4-C5)Relative Energy (kcal/mol)Predicted Population (%)
A (Staggered)~180°0.0075
B (Gauche)~ +60°0.8015
C (Gauche)~ -60°1.1010

This table is illustrative of how molecular mechanics calculations can quantify the relative stability of different solution-state conformations.

Principles of Chiral Induction and Stereocontrol in Reactions

The well-defined stereochemistry of this compound and its derivatives makes them valuable chiral building blocks in asymmetric synthesis. The existing stereocenters on the arabinose backbone can direct the formation of new stereocenters in a predictable manner, a process known as chiral induction.

The open-chain structure of this compound allows for selective chemical manipulation of its hydroxyl groups. These modified derivatives can then be used as chiral precursors. For example, nitrones derived from D-arabinose have been used in the synthesis of polyhydroxylated alkaloids. researchgate.net In these syntheses, the addition of a Grignard reagent (like vinylMgBr) to the nitrone proceeds with very high stereoselectivity. researchgate.net This stereocontrol is governed by the steric and electronic influence of the adjacent stereocenters on the arabinose-derived backbone, which directs the incoming nucleophile to attack one face of the nitrone preferentially. This principle allows for the efficient construction of complex chiral molecules, such as the natural product hyacinthacine A₂. researchgate.net

Strategic Applications in Complex Organic Synthesis

Utilization as a Chiral Building Block in Carbohydrate Chemistry

D-Arabinose diethyldithioacetal serves as a versatile starting material in carbohydrate chemistry. The dithioacetal group provides robust protection for the aldehyde functionality, allowing for extensive chemical manipulation of the hydroxyl groups along the carbon chain. This stability under various reaction conditions is crucial for multi-step syntheses. Furthermore, the intrinsic stereochemistry of D-arabinose is preserved and transferred to the target molecules, making it an excellent component of the "chiral pool" for asymmetric synthesis. nih.gov

Deoxy sugars, where one or more hydroxyl groups are replaced by hydrogen atoms, are critical components of many bioactive natural products. nih.gov The synthesis of these sugars from this compound typically involves a sequence where the dithioacetal protects the C1 position while specific hydroxyl groups are targeted for deoxygenation. General methods for creating deoxy sugars often utilize the reduction of iodo, bromo, or sulfonate ester derivatives of the sugar. researchgate.net For instance, a common strategy involves the selective conversion of a hydroxyl group to a tosylate or mesylate, followed by reductive cleavage. The dithioacetal's stability allows for these transformations before the final deprotection and cyclization to yield the target deoxy sugar. While D-arabinose is a known precursor for 2-deoxy-L-ribose, the use of its dithioacetal derivative provides a stable intermediate for such multi-step transformations. google.com

Azasugars, carbohydrate mimetics in which the endocyclic oxygen is replaced by a nitrogen atom, are potent glycosidase inhibitors with significant therapeutic potential. acs.orgnih.gov Syntheses starting from D-arabinose can produce these valuable compounds in a stereocontrolled manner. diva-portal.org A representative synthetic route involves introducing a nitrogen-containing functional group, such as a nitrile or an azide, at a specific position on the D-arabinose backbone, often with inversion of configuration. diva-portal.org The dithioacetal group protects the aldehyde during these intermediate steps. Subsequent chemical modifications, followed by deprotection of the dithioacetal and intramolecular reductive amination, lead to the formation of the characteristic piperidine (B6355638) or pyrrolidine (B122466) ring of the azasugar. diva-portal.org

C-Glycosides, which feature a carbon-carbon bond at the anomeric center instead of the typical carbon-oxygen bond, are metabolically stable analogues of O-glycosides and are of great interest in drug discovery. springernature.comnih.gov this compound is a useful precursor for these structures. The synthesis can proceed via deprotection of the dithioacetal to the free aldehyde, which can then undergo reactions like Wittig olefination or addition of organometallic reagents to form the C-C bond. researchgate.net These reactions are foundational in building the carbon-linked aglycone. Subsequent cyclization yields the C-glycoside. researchgate.net This approach allows for the creation of hydrolytically stable mimics of biologically important glycans. nih.gov

Acyclic nucleoside analogues are a vital class of antiviral and anticancer agents. nih.gov The synthesis of these molecules can effectively utilize this compound. A common method involves the reaction of acylated aldose dialkyl dithioacetals with bromine, which results in the replacement of one alkylthio group. The resulting unstable intermediate is a potent electrophile that can react with silylated pyrimidine (B1678525) or purine (B94841) bases to form the crucial carbon-nitrogen bond between the acyclic sugar chain and the nucleobase. mcgill.ca Subsequent deprotection affords the final acyclic nucleoside analogue. rsc.orgnih.gov This strategy allows for systematic variation of the sugar component's stereochemistry to study structure-activity relationships. researchgate.net

Table 1: Examples of Acyclic Nucleoside Analogues Derived from Pentose Dithioacetals

Starting Pentose Heterocyclic Base Resulting Analogue Class
D-Arabinose Pyrimidines (e.g., Uracil) Acyclic Pyrimidine Nucleosides
D-Arabinose Purines (e.g., 6-Mercaptopurine) Acyclic Purine Nucleosides
D-Xylose Pyrimidines / Purines Acyclic Xylo-Nucleosides
D-Ribose Pyrimidines / Purines Acyclic Ribo-Nucleosides

This table is a representative summary based on synthetic strategies described in the literature, illustrating the versatility of dithioacetal precursors in generating diverse acyclic nucleoside analogues. mcgill.ca

Beyond traditional carbohydrate structures, the chiral backbone of this compound is a valuable starting point for constructing diverse chiral heterocyclic scaffolds. These scaffolds are important in medicinal chemistry and materials science. mdpi.com For example, chiral hydroxylated pyrrolidine catalysts have been synthesized in seven steps starting from commercially available D-arabinose. nih.gov The synthesis leverages the stereocenters of the sugar to create highly functionalized, enantiomerically pure heterocyclic systems. The dithioacetal can serve to protect the C1-aldehyde during the initial steps of ring construction, which may involve reactions like amination, oxidation, and cyclization along the carbon chain.

Role in Natural Product Total Synthesis

The total synthesis of complex natural products is a significant driver of innovation in organic chemistry. uni-mainz.desci-hub.se Chiral pool starting materials like carbohydrates are frequently used to efficiently install the required stereochemistry. nih.gov D-arabinose, and by extension its dithioacetal derivative, serves as a valuable precursor in this context. For instance, the carba-sugar moiety of pyralomicin 2c, a natural product, was prepared from L-arabinonic acid γ-lactone, which is derived from L-arabinose. nih.gov Similarly, an asymmetric formal synthesis of the natural product (–)-swainsonine, an indolizidine alkaloid, has been reported using D-arabinose as one of the chiral-pool precursors. researchgate.net While direct total syntheses starting explicitly from this compound are not always prominently detailed, its role as a stable, acyclic, and protected form of D-arabinose makes it an implied and logical intermediate for synthetic routes that require manipulation of the arabinose backbone before cyclization or final elaboration.

Precursor for Bioactive Molecules (e.g., Swainsonine (B1682842) intermediates)

The asymmetric synthesis of the indolizidine alkaloid (–)-swainsonine, a potent inhibitor of α-mannosidase with potential applications in cancer therapy, highlights the utility of D-arabinose derivatives as chiral precursors. colab.wsthieme-connect.com While direct synthesis from this compound is not extensively documented, the formal synthesis of (–)-swainsonine from D-arabinose establishes a clear strategic pathway where the dithioacetal derivative can serve as a stable, acyclic precursor. colab.ws

A key retrosynthetic analysis of (–)-swainsonine reveals that the target molecule can be derived from a substituted piperidine intermediate. thieme-connect.com This piperidine core, in turn, can be constructed from a functionalized arabinofuranoside derivative. The synthesis commences with the conversion of D-arabinose into a methyl arabinofuranoside. thieme-connect.com This step is crucial as it sets the stereochemistry for the subsequent transformations.

The strategic sequence involves several key reactions:

Bernet–Vasella Reaction: This reaction is employed to open the furanoside ring, yielding an unsaturated ester. This transformation is pivotal in converting the cyclic sugar into a linear chain, which is essential for the subsequent cyclization to form the piperidine ring.

Horner–Wadsworth–Emmons Olefination: This reaction is used to extend the carbon chain of the molecule, introducing a new double bond with high stereoselectivity.

Grubbs Olefin Metathesis: A ring-closing metathesis reaction is a powerful tool for the formation of the heterocyclic piperidine ring, a core structural motif of swainsonine. colab.wsthieme-connect.com

The use of D-arabinose as the starting material ensures the correct stereochemistry at multiple centers in the final swainsonine molecule. The dithioacetal group in this compound offers an alternative handle for C-C bond formation and functional group manipulation at the anomeric position, providing a stable yet reactive precursor for such synthetic endeavors.

Development of Stereoselective Functionalization Methodologies

The development of stereoselective functionalization methodologies for monosaccharides like D-arabinose is critical for their effective use in complex synthesis. The inherent chirality of these molecules provides a foundation for asymmetric induction, but controlling the stereochemical outcome of reactions at various positions requires sophisticated strategies. The dithioacetal group in this compound plays a significant role in these methodologies by locking the sugar in its open-chain form, thus influencing the reactivity and accessibility of the hydroxyl groups.

Research in this area has focused on several key aspects:

Regioselective Protection: The differential reactivity of the hydroxyl groups in D-arabinose allows for regioselective protection, enabling chemists to target specific positions for functionalization. For instance, the formation of silylene-protected derivatives of D-thioarabinofuranosides has been shown to direct glycosylation reactions in a highly stereoselective manner, leading to the formation of β-D-arabinofuranosides in high yields. nih.gov

Stereocontrolled Reactions: The development of stereocontrolled reactions is paramount. For example, regioselective base-catalyzed acylations of methyl l-arabinofuranosides have been developed to synthesize novel mono- and di-O-protected derivatives. nih.gov Furthermore, the stereoselective reduction of 2,3-anhydro-l-furanosides, derived from selectively protected methyl l-arabinofuranosides, allows for the preparation of various deoxy-l-pentofuranosides. nih.gov

The following table summarizes some of the key stereoselective functionalization reactions applied to arabinose derivatives:

Reaction TypeReagents/CatalystsOutcomeReference
Stereoselective GlycosylationNIS/AgOTfHigh yield of β-D-arabinofuranosides nih.gov
Regioselective AcylationAcyl chlorides, BaseMono- and di-O-protected l-arabinofuranosides nih.gov
Stereoselective ReductionL-Selectride2(3)-Deoxy-l-pentofuranosides nih.gov
Regioselective BenzylidenationBenzaldehyde, Catalytic AcidRegioselective 4,6-O-protection rsc.org

These methodologies, while not all directly performed on this compound, are foundational for its strategic use. The principles of stereocontrol and regioselectivity established with other protected arabinose derivatives are directly applicable to the dithioacetal, providing a robust toolbox for the synthesis of complex, chiral molecules.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography is a cornerstone for the separation and analysis of D-arabinose diethyldithioacetal. Gas chromatography and high-performance liquid chromatography are particularly prominent, often requiring derivatization to enhance the analyte's volatility and improve separation efficiency.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds. For non-volatile molecules like this compound, a derivatization step is essential to increase their volatility for GC analysis. restek.com This process involves chemically modifying the analyte to produce a derivative that is more amenable to the GC system. researchgate.net

One common derivatization approach involves mercaptalation with ethanethiol (B150549) and trifluoroacetic acid, followed by trimethylsilylation or peracetylation. researchgate.net This procedure yields a single, stable derivative for each monosaccharide, simplifying the resulting chromatogram. researchgate.net The use of an ionic liquid capillary column can further enhance the baseline separation of these derivatized analytes.

Trimethylsilyl (TMS) derivatization is a widely used technique in metabolomics for GC-MS analysis. nih.gov However, the stability of TMS derivatives can be a concern, as they are prone to degradation over time, which can introduce variability in the results. nih.gov To mitigate this, automated online derivatization methods have been developed. These systems perform the derivatization immediately before injection into the GC-MS, minimizing derivative breakdown and improving reproducibility. nih.govnih.gov

The optimization of TMSD derivatization involves several key parameters:

Reagent Concentration: Using smaller volumes of derivatizing agents, such as a 50% reduction, has been shown to be effective and cost-efficient without compromising the derivatization efficiency. nih.gov

Reaction Time and Temperature: A two-step process is often employed. The first step involves methoxyamination, which can be carried out at 30°C for 90 minutes. The second step is silylation using a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS), typically performed at 37°C for 30 minutes. thermofisher.commdpi.com

Automation: Automated online derivatization protocols offer significant advantages by allowing for the overlapping of sample preparation and analysis, thereby increasing throughput. thermofisher.com These automated systems can handle multiple samples in a sequence, ensuring that each sample is analyzed immediately after derivatization. thermofisher.com

The reproducibility of automated TMS derivatization methods is generally high, with relative standard deviations (RSDs) for many metabolites falling below 20%, and even lower for sugars and sugar alcohols. nih.gov

High-Performance Liquid Chromatography (HPLC) for Monosaccharide Analysis

High-performance liquid chromatography (HPLC) is another indispensable technique for the analysis of monosaccharides, including D-arabinose. nih.gov Unlike GC, HPLC does not always require derivatization, although it can be used to improve detection. restek.com A variety of HPLC methods have been developed for the separation and quantification of sugars in different matrices. nih.govresearchgate.netnih.gov

Commonly, an amino column is used for the separation of underivatized monosaccharides. emu.ee The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, with the exact ratio optimized to achieve the best separation. researchgate.netemu.ee For instance, an isocratic elution with 75% acetonitrile and 25% water at a flow rate of 1 mL/min has been successfully used. emu.ee

Detection in HPLC can be achieved through various detectors, with refractive index (RI) detectors being common for carbohydrate analysis due to their universal response to non-chromophoric compounds. researchgate.netresearchgate.net For enhanced sensitivity and selectivity, an evaporative light scattering detector (ELSD) can be employed. nih.gov When analyzing samples that also contain UV-active compounds, a photodiode array (PDA) detector can be used in conjunction with an ELSD. nih.gov

The validation of HPLC methods is crucial and typically involves assessing linearity, limits of detection (LOD), limits of quantification (LOQ), and recovery. For a mixture of five mono- and disaccharides, an HPLC-RI method demonstrated good linearity with determination coefficients exceeding 0.998 and recoveries ranging from 81% to 121%. researchgate.net

Spectroscopic Characterization Techniques

Spectroscopic techniques are vital for the structural elucidation of this compound, providing detailed information about its molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules in solution. researchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the proton (¹H) and carbon (¹³C) signals of this compound.

While the ¹H NMR spectra of carbohydrates can be complex due to significant signal overlap in the 3.0-4.5 ppm region, the anomeric protons typically resonate in a more downfield and well-resolved region (4.5-6.0 ppm), serving as a starting point for spectral assignment. researchgate.net 2D NMR techniques, such as Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY), are essential for tracing the connectivity between protons and assigning the complete proton spectrum. researchgate.net Heteronuclear experiments like HSQC and HMBC correlate the proton signals with their directly attached or long-range coupled carbon atoms, respectively, leading to the full assignment of the ¹³C spectrum.

For instance, in the analysis of L-arabinose binding protein in complex with D-galactose, NMR was used for backbone resonance assignment, highlighting its utility in studying carbohydrate-protein interactions. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural characterization. The molecular formula of this compound is C9H20O4S2, corresponding to a molecular weight of 256.38 g/mol . chemicalbook.com

In GC-MS analysis, after derivatization, the molecule undergoes fragmentation in the mass spectrometer. The resulting mass spectrum is a unique fingerprint of the compound. For example, in the analysis of D-arabinose as a surrogate for mycobacterial lipoarabinomannan, a specific derivatization protocol was developed to yield trifluoroacetylated arabinosyl glycosides. nih.gov These derivatives produced diagnostic ions upon fragmentation, allowing for sensitive and specific detection. nih.gov

The fragmentation of the derivatized D-arabinose involved the loss of the O-octyl aglycon, followed by the loss of two trifluoroacetic acid residues. nih.gov By monitoring these specific fragmentation pathways (e.g., m/z 420.9 to m/z 192.9), the presence of D-arabinose could be confirmed and quantified even in complex biological samples like urine. nih.gov High-resolution mass spectrometry can further aid in determining the elemental composition of fragment ions, providing greater confidence in structural assignments. mdpi.com

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies of Reaction Mechanisms

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the step-by-step pathways of chemical reactions. researchgate.netresearchgate.net For dithioacetals, these studies can unravel the mechanisms of their formation from aldehydes and thiols, as well as their subsequent reactions like hydrolysis or cyclization. researchgate.netwikipedia.org

Research on related systems has shown that such calculations can map out the entire reaction coordinate, identifying key structures along the way. researchgate.net For instance, in the formation of a dithioacetal, a quantum chemical study would typically model the initial nucleophilic attack of the thiol on the aldehyde, leading to a hemithioacetal intermediate, followed by the second thiol addition and loss of water to form the final product. wikipedia.org The energies of reactants, intermediates, transition states, and products are calculated to determine the reaction's feasibility and kinetics. aps.org

In the context of D-arabinose diethyldithioacetal, quantum chemical studies could be applied to understand reactions such as its deprotection back to D-arabinose. This would involve modeling the interaction of the dithioacetal with reagents like mercury(II) chloride, elucidating the electronic changes and energy barriers involved in the cleavage of the carbon-sulfur bonds. numberanalytics.com

Molecular Modeling and Conformational Energy Minimization

The three-dimensional structure and conformational flexibility of this compound are key determinants of its physical properties and reactivity. Being an acyclic sugar derivative, it possesses considerable conformational freedom due to rotation around its single bonds. dalalinstitute.com Molecular modeling techniques, including molecular mechanics and molecular dynamics, are used to explore the potential energy surface of such flexible molecules and identify their most stable conformations. nih.govspringernature.com

Force fields specifically parameterized for carbohydrates, such as GLYCAM and CHARMM, are often employed in these simulations. nih.gov These force fields allow for the calculation of the potential energy of different conformers, considering factors like bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). diva-portal.org

A conformational analysis of this compound would involve systematically rotating the bonds along the carbon backbone and the C-S bonds to generate a multitude of possible conformations. Each of these conformations would then be subjected to energy minimization to find the local energy minima. diva-portal.org The result is a landscape of low-energy conformers, with their relative populations determined by the Boltzmann distribution. These studies have been performed for other D-aldopentose dithioacetals, revealing preferences for specific backbone conformations (e.g., planar, sickle, or bent). acs.org Understanding the preferred shape of this compound in solution is crucial for explaining its interaction with other molecules or enzymes. nih.gov

Theoretical Predictions of Reactivity and Selectivity

Computational chemistry can predict where and how a molecule is likely to react. For this compound, theoretical methods can be used to calculate various molecular properties that correlate with reactivity. These properties, often derived from the molecule's calculated wavefunction, include:

Electron Density and Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface can reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For instance, the sulfur atoms would be identified as nucleophilic centers.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The spatial distribution of these orbitals indicates the likely sites for nucleophilic and electrophilic attack.

Calculated Atomic Charges: Methods like Natural Bond Orbital (NBO) analysis can assign partial charges to each atom, further highlighting sites susceptible to reaction.

Insights into Reaction Intermediates and Transition States

A significant advantage of computational chemistry is its ability to characterize transient species like reaction intermediates and transition states, which are often difficult or impossible to observe experimentally. aps.org For reactions involving this compound, theoretical calculations can provide detailed geometric and energetic information about these fleeting structures.

For example, in the acid-catalyzed hydrolysis of a dithioacetal, a key intermediate is a carbocation stabilized by the adjacent sulfur atoms. tcichemicals.com Quantum chemical calculations can determine the structure of this intermediate, including bond lengths and angles, and quantify the stabilizing effect of the sulfur atoms.

Furthermore, the transition state—the highest energy point on the reaction pathway—can be located and characterized. aps.org Analysis of the transition state structure reveals the precise arrangement of atoms as bonds are breaking and forming. The energy of the transition state relative to the reactants (the activation energy) is a critical factor in determining the reaction rate. aps.org For instance, theoretical studies on the formation of dithioacetals have detailed the transition states for the nucleophilic attack of the thiol on the carbonyl group. wikipedia.org Similar approaches could provide profound insights into the mechanisms of any reaction involving this compound. researchgate.net

Data Tables

Table 1: Computational Methods in Carbohydrate Chemistry

Computational Method Primary Application Information Obtained Relevance to this compound
Molecular Mechanics (MM) Conformational Analysis, Molecular DynamicsLow-energy conformations, relative stabilities, molecular motionDetermining the 3D shape and flexibility of the molecule in solution. diva-portal.org
Density Functional Theory (DFT) Reaction Mechanisms, Electronic PropertiesReaction pathways, activation energies, transition state structures, electron density, orbital energies. researchgate.netresearchgate.netElucidating mechanisms of formation and cleavage; predicting reactivity. wikipedia.orgnumberanalytics.com
Ab Initio Methods (e.g., CCSD(T)) High-Accuracy Energy CalculationsPrecise energies for benchmarking DFT results, understanding weak interactions.Providing highly accurate data for key points on the potential energy surface.
Natural Bond Orbital (NBO) Analysis Analysis of the WavefunctionAtomic charges, orbital interactions, delocalization effects.Quantifying the electronic distribution and understanding stabilizing interactions.

Future Prospects and Emerging Research Frontiers

Innovations in Green Synthetic Approaches

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, emphasizing the use of renewable resources, reduction of waste, and employment of environmentally benign reaction conditions. D-Arabinose, the precursor to D-Arabinose diethyldithioacetal, is an abundant monosaccharide derivable from biomass sources like sugar beet pulp, making it a prime candidate for sustainable chemical production. chemrxiv.org

Emerging research is focused on moving beyond traditional synthetic methods that often rely on harsh reagents and volatile organic solvents. Key areas of innovation include:

Biocatalysis: The use of enzymes to synthesize and modify sugar thioacetals offers a highly selective and environmentally friendly alternative to conventional chemical methods. acs.orgnih.gov Future research will likely focus on discovering or engineering enzymes that can directly catalyze the dithioacetalization of arabinose or perform selective modifications on the this compound molecule, minimizing the need for protecting groups and reducing waste streams. nih.gov

Alternative Energy Sources: Microwave-assisted and solvent-free reaction conditions are being explored to reduce reaction times and energy consumption. These methods can enhance the efficiency of reactions involving carbohydrate derivatives, making the synthesis of this compound and its downstream products more sustainable.

Green Solvents: The investigation of ionic liquids and deep eutectic solvents as reaction media for carbohydrate chemistry is a growing field. researchgate.net These solvents can offer unique solubility and reactivity profiles for sugars, potentially leading to more efficient and cleaner synthetic processes for dithioacetal formation and subsequent transformations.

Green ApproachPotential AdvantageResearch Focus
Biocatalysis High selectivity, mild conditions, reduced waste.Discovery and engineering of novel enzymes for dithioacetal synthesis and modification.
Solvent-Free Reactions Reduced solvent waste, potential for scalability.Development of solid-state or high-temperature neat reaction conditions.
Green Solvents Improved solubility, recyclability, unique reactivity.Application of ionic liquids and deep eutectic solvents to carbohydrate reactions.

Discovery of Novel Reactivity Patterns

While the dithioacetal group is traditionally known as a robust protecting group for carbonyls, its unique electronic properties offer opportunities for novel reactivity. sci-hub.se Future research aims to exploit this latent reactivity to develop new synthetic methodologies.

One promising frontier is the regioselective dehydration of sugar thioacetals to form ketene (B1206846) dithioacetal intermediates. chemrxiv.orgacs.org This transformation, achievable under mild basic conditions, converts the relatively inert sugar backbone into a versatile reactive intermediate. chemrxiv.org For this compound, this would open pathways to novel chiral polyols and heterocyclic systems that are valuable in pharmaceutical development. chemrxiv.org

Furthermore, the influence of the dithioacetal moiety on the reactivity of the adjacent hydroxyl groups is an area ripe for exploration. The development of new catalytic systems could enable selective functionalization at specific positions along the carbon chain, bypassing complex protection-deprotection sequences. The photochemistry of dithioacetals, as explored with related sugar derivatives, presents another avenue for discovering unprecedented chemical transformations and creating complex molecular architectures. acs.org

Expanding the Scope of Chiral Building Block Applications

Carbohydrates are enantiopure compounds that serve as invaluable starting materials for asymmetric synthesis. researchgate.net this compound, retaining the chirality of the parent sugar, is a powerful synthon for constructing complex, stereochemically defined molecules.

Future applications will likely expand beyond its current use. Key growth areas include:

De Novo Synthesis of Rare Sugars: As an acyclic, chiral precursor, it can be used in chain-extension and modification reactions to synthesize rare sugars that are not readily available from natural sources. mdpi.com These rare sugars are of increasing interest for their potential biological activities. nih.gov

Synthesis of Bioactive Natural Products: The polyol structure of this compound serves as a scaffold for the synthesis of natural products and their analogues, particularly polyketides and indolizidine alkaloids. nih.govnih.gov

Development of Chiral Auxiliaries and Ligands: Arabinose-derived molecules have been successfully used as chiral auxiliaries in asymmetric reactions like the Diels-Alder reaction. rsc.orgelsevierpure.com Future work could involve modifying the this compound backbone to create novel chiral ligands for asymmetric catalysis, a cornerstone of modern medicinal chemistry. chemimpex.com

Development of High-Throughput Analytical Platforms

As the synthetic applications of this compound expand, the need for rapid and sensitive analytical methods for characterization, reaction monitoring, and screening becomes critical. The complexity of carbohydrate analysis requires sophisticated techniques. nih.gov

The development of high-throughput analytical platforms will be essential. Mass spectrometry (MS) is a central tool in this endeavor. nih.gov Future platforms will likely integrate advanced MS techniques for the analysis of this compound and its reaction products:

Advanced Ionization and Fragmentation: Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) coupled with tandem MS (MS/MS) can provide detailed structural information and allow for the differentiation of isomers. nih.govacs.org

Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions based on their size and shape in the gas phase, providing an additional dimension of separation that is invaluable for distinguishing between stereoisomers of carbohydrate derivatives. nih.gov

Carbohydrate Microarrays: For screening biological interactions, derivatives of this compound could be immobilized on microarray slides. core.ac.uk This would enable high-throughput screening of interactions with proteins (e.g., lectins) or enzymes, accelerating the discovery of new biological functions.

Analytical PlatformApplicationKey Benefit
Tandem Mass Spectrometry (MS/MS) Structural elucidation of reaction products.Detailed fragmentation patterns for isomer differentiation.
Ion Mobility-MS (IM-MS) Separation of stereoisomers.Adds shape-based separation to mass analysis.
Carbohydrate Microarrays High-throughput screening of biological interactions.Rapidly identifies binding partners and enzyme substrates.

Multidisciplinary Research Intersections

The future of this compound lies at the intersection of chemistry, biology, and materials science. Its unique combination of a renewable carbohydrate backbone and sulfur functionality makes it a candidate for a wide range of applications.

Medicinal Chemistry and Glycobiology: Preliminary research suggests that this compound may have potential antidiabetic properties and could function as a drug delivery agent. Future studies will delve deeper into its biological activities and those of its derivatives. By modifying the structure, researchers can create molecular probes to study carbohydrate-processing enzymes or to interfere with pathological processes involving carbohydrate recognition.

Materials Science: As the chemical industry shifts towards renewable feedstocks, biomass-derived platform chemicals are crucial. The polyol structure of this compound makes it a potential monomer for the synthesis of novel bio-based polymers. The presence of sulfur atoms could also impart unique properties, such as altered refractive indices or affinity for heavy metals, opening doors to applications in advanced materials and environmental remediation.

The continued exploration of this compound is set to provide innovative solutions in synthesis, medicine, and materials, underscoring the immense potential held within renewable carbohydrate feedstocks.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing D-Arabinose diethyldithioacetal in laboratory settings?

  • Methodological Answer : Synthesis typically involves reacting D-arabinose with ethanedithiol under acidic conditions to form the dithioacetal derivative. Purification is achieved via column chromatography using silica gel and a gradient elution system (e.g., hexane/ethyl acetate). Characterization relies on nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the stereochemistry and thioketal functional groups. Mass spectrometry (MS) or high-resolution MS (HRMS) can validate molecular weight. For chiral verification, chiral GC columns (e.g., Cyclodex-B) separate enantiomers, as demonstrated in arabinose isomer analysis .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer :

  • Handling : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust or vapors .
  • Storage : Store in airtight containers at -20°C in a dry, ventilated area. Avoid incompatible materials like strong oxidizers .
  • Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid water jets to prevent dust dispersion .

Q. How can researchers ensure the stability of this compound during long-term storage?

  • Methodological Answer : Stability tests should include periodic HPLC or GC-MS analysis to monitor degradation. Store under inert gas (e.g., argon) to prevent oxidation. Accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) can predict shelf life. Evidence from related compounds suggests refrigeration (<4°C) and desiccation (silica gel packets) minimize hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stereochemical configurations of this compound derivatives?

  • Methodological Answer :

  • Analytical Comparison : Use chiral GC-MS/MS with columns like β-Dex™ 120 to separate D/L enantiomers. Compare retention times with authentic standards .
  • Crystallography : Single-crystal X-ray diffraction provides definitive stereochemical assignment.
  • Computational Modeling : Density functional theory (DFT) calculates optimized geometries and compares them with experimental NMR chemical shifts.

Q. What methodological advancements improve the detection sensitivity of this compound in biological matrices?

  • Methodological Answer :

  • Derivatization : Use trimethylsilylation or acetylation to enhance volatility for GC-MS. For LC-MS/MS, employ hydrophilic interaction liquid chromatography (HILIC) paired with electrospray ionization (ESI).
  • Sensitivity Optimization :
ParameterOptimal ConditionDetection Limit Achieved
GC ColumnChiral Cyclodex-B10 ng/mL
Derivatization Time60 min at 70°C
MS Transitionm/z 150 → 85 (quantifier)

Q. How can the biological role of this compound in plant polysaccharides be experimentally validated?

  • Methodological Answer :

  • Isolation : Extract polysaccharides from Aloe vera or green tomatoes via ethanol precipitation. Hydrolyze with 2M TFA (trifluoroacetic acid) at 120°C for 1 hour.
  • Enzymatic Assays : Treat hydrolyzates with α-L-arabinofuranosidase; monitor residual D-arabinose derivatives via HPAEC-PAD (high-performance anion-exchange chromatography with pulsed amperometric detection).
  • Metabolic Labeling : Use ¹³C-labeled this compound to track incorporation into cell-wall polymers using NMR .

Q. What experimental designs address discrepancies in toxicity profiles of D-Arabinose derivatives?

  • Methodological Answer :

  • In Vitro Testing : Conduct MTT assays on human keratinocytes (HaCaT) to assess skin irritation potential. Compare with SDS-based positive controls .
  • In Silico Prediction : Use QSAR (Quantitative Structure-Activity Relationship) models like Toxtree to predict acute toxicity (e.g., LD50). Validate with in vivo rodent studies (oral administration, OECD Guideline 423) .

Methodological Considerations for Data Reporting

  • Data Contradiction Analysis : Use Bland-Altman plots or Cohen’s kappa to assess inter-laboratory variability in stereochemical assignments.
  • Ethical Compliance : Adhere to journal guidelines (e.g., Arabian Journal of Chemistry) for declaring conflicts of interest and ethical approvals if using biological samples .
  • Supplementary Information : Include raw chromatograms, NMR spectra, and computational input files in open-access repositories (e.g., Zenodo) to enhance reproducibility .

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